1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride
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Overview
Description
1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride involves several steps. One common method includes the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst to form 3-arylpiperidines . This reaction typically occurs under mild conditions and yields high diastereomeric excess .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes . These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on the central nervous system by modulating neurotransmitter receptors and ion channels . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride include other piperidine derivatives, such as:
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine alkaloid with antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its specific structure, which includes a hydroxyphenyl group and a piperidin-3-ol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and pharmaceutical applications.
Properties
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-11-4-1-3-10(7-11)8-13-6-2-5-12(15)9-13;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNQQRHQFWNVBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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